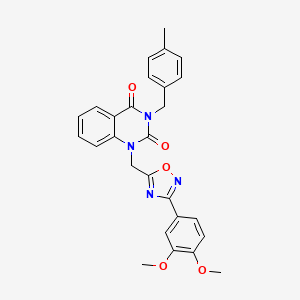![molecular formula C14H14BrNO3S2 B3010892 (5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 329777-75-5](/img/structure/B3010892.png)
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5E)-5-[(2-Bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a chemical compound with the CAS number 329777-75-5 . It is a complex organic molecule that can be used in various applications .
Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and depend on various factors. Unfortunately, specific details about the chemical reactions of this compound are not available in the current search results .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, specific details about the physical and chemical properties of this compound are not available in the current search results .科学的研究の応用
Antitumor Activity
A study synthesized and evaluated the antitumor activity of thiazolidinone derivatives, finding them to exhibit moderate activity against various human cancer cell lines. The most sensitive line was CCRF-CEM leukemia (Horishny & Matiychuk, 2021).
Antiproliferative Effects
Novel thiazolidine-2,4-dione derivatives were synthesized and tested for their antiproliferative effects against carcinoma cell lines. Certain compounds, including those with a nitro group on the thiazolidinone moiety, demonstrated potent antiproliferative activity (Chandrappa et al., 2008).
Synthesis and Functionalization
Research on the synthesis and functionalization of thiazolidine derivatives revealed methods for selectively creating 5-methylfunctionalized derivatives, expanding the potential applications of these compounds in various fields (Litvinchuk et al., 2018).
Antioxidant and Anticancer Activities
A study on the synthesis of 1,3-thiazolidin-4-one derivatives highlighted their high antioxidant and anticancer activities, demonstrating the potential of these compounds in therapeutic applications (Saied et al., 2019).
Corrosion Inhibition Performance
Thiazolidinedione derivatives were investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. The study found that the efficiency of these inhibitors increased with concentration and provided insights into their adsorption behavior and molecular interactions (Yadav et al., 2015).
Antibacterial and Antifungal Activity
A compound synthesized via Thia-Michael addition was evaluated for its antibacterial and antifungal properties, offering potential applications in antimicrobial therapy (Karanth et al., 2018).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific details about the future directions for this compound are not available in the current search results .
特性
IUPAC Name |
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S2/c1-4-16-13(17)12(21-14(16)20)6-8-5-10(18-2)11(19-3)7-9(8)15/h5-7H,4H2,1-3H3/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHVQTKYNVUELF-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2Br)OC)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2Br)OC)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,4-dimethoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B3010809.png)
![9-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010810.png)
![8-bromo-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3010811.png)
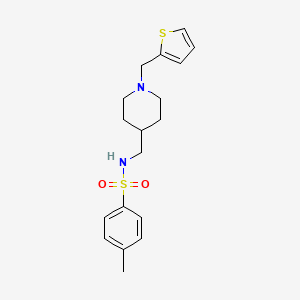
![9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene](/img/structure/B3010814.png)
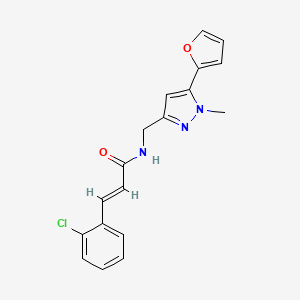
![3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3010818.png)
![5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide](/img/structure/B3010820.png)
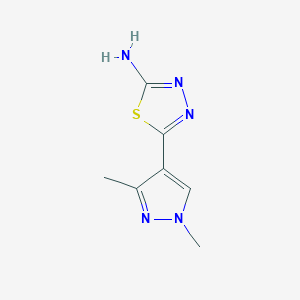
![1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione](/img/structure/B3010823.png)
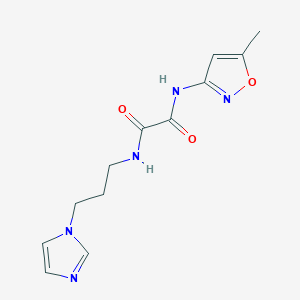
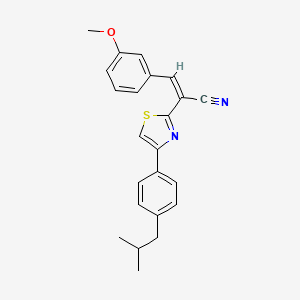
![5-benzyl-N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3010828.png)
